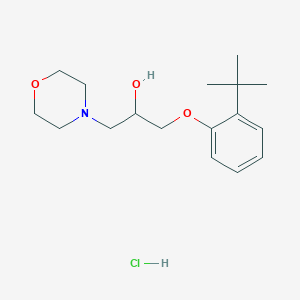
1-(2-tert-butylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-tert-butylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride, also known as CGP 12177, is a selective β-adrenergic receptor antagonist. It has been widely used in scientific research for its ability to selectively bind to and block β-adrenergic receptors.
Mécanisme D'action
1-(2-tert-butylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride 12177 selectively binds to and blocks β-adrenergic receptors, which are found in various tissues throughout the body. These receptors are involved in the regulation of heart rate, blood pressure, and metabolism. By blocking these receptors, this compound 12177 can affect these physiological processes.
Biochemical and Physiological Effects
This compound 12177 has been shown to have a number of biochemical and physiological effects. It can decrease heart rate and blood pressure, increase thermogenesis, and affect glucose metabolism. This compound 12177 has also been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-tert-butylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride 12177 in lab experiments is its selectivity for β-adrenergic receptors. This allows for specific targeting of these receptors and their effects. However, this compound 12177 has a relatively short half-life, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research involving 1-(2-tert-butylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride 12177. One area of interest is its potential use in the treatment of anxiety and depression. This compound 12177 has also been studied as a potential therapeutic target for metabolic disorders such as obesity and diabetes. Further research is needed to fully understand the potential applications of this compound 12177 in these areas. Additionally, new compounds based on the structure of this compound 12177 may be developed with improved pharmacological properties.
Méthodes De Synthèse
1-(2-tert-butylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride 12177 can be synthesized through a multistep process involving the reaction of tert-butylphenol with epichlorohydrin, followed by the reaction of the resulting product with morpholine and isopropanol. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of this compound 12177.
Applications De Recherche Scientifique
1-(2-tert-butylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride 12177 has been widely used in scientific research to study the β-adrenergic receptor system. It has been used in studies of cardiac function, thermogenesis, and metabolism. This compound 12177 has also been used in studies of the central nervous system, including anxiety and depression.
Propriétés
IUPAC Name |
1-(2-tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-17(2,3)15-6-4-5-7-16(15)21-13-14(19)12-18-8-10-20-11-9-18;/h4-7,14,19H,8-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHOVKMLKWDZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(CN2CCOCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
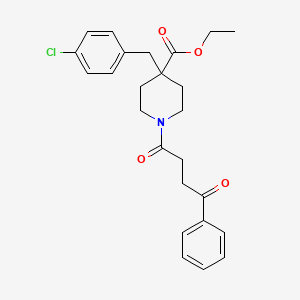
![5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone](/img/structure/B5149811.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5149813.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5149815.png)
![4-methyl-3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid](/img/structure/B5149820.png)
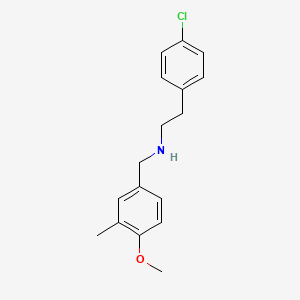
![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5149833.png)
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5149838.png)
![5-{3-[(2-chlorobenzyl)oxy]benzylidene}-1-(3-chloro-2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149857.png)
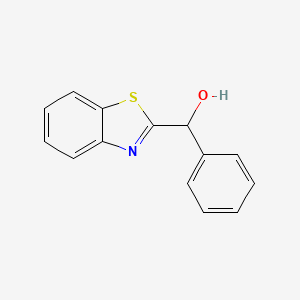
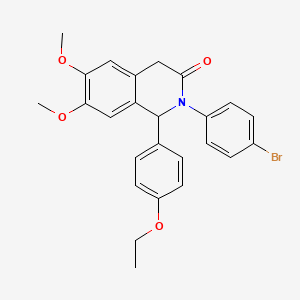
![4-[(4-methylphenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5149878.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149886.png)
![1-benzyl-3-(2-pyridinylmethyl)-8-(6-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5149891.png)
